Benzimidazo[6,7,1-def][1,6]naphthyridine Benzimidazo[6,7,1-def][1,6]naphthyridine
Brand Name: Vulcanchem
CAS No.: 601519-00-0
VCID: VC16877747
InChI: InChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H
SMILES:
Molecular Formula: C12H7N3
Molecular Weight: 193.20 g/mol

Benzimidazo[6,7,1-def][1,6]naphthyridine

CAS No.: 601519-00-0

Cat. No.: VC16877747

Molecular Formula: C12H7N3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Benzimidazo[6,7,1-def][1,6]naphthyridine - 601519-00-0

Specification

CAS No. 601519-00-0
Molecular Formula C12H7N3
Molecular Weight 193.20 g/mol
IUPAC Name 1,5,12-triazatetracyclo[6.5.2.04,15.011,14]pentadeca-2,4,6,8(15),9,11(14),12-heptaene
Standard InChI InChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H
Standard InChI Key NTDOGJIVHYSUMO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C4=C1C=CN=C4C=CN3C=N2

Introduction

Structural and Electronic Features

Core Architecture

The compound’s scaffold consists of a benzimidazole unit fused to a 1,6-naphthyridine system, creating a planar, π-conjugated framework. The benzimidazole moiety contributes two nitrogen atoms at positions 1 and 3 of its six-membered ring, while the naphthyridine component introduces additional nitrogen atoms at positions 1 and 6. This arrangement creates electron-deficient regions that facilitate interactions with biological targets and metal ions.

Quantum chemical calculations reveal pronounced aromaticity across the fused rings, with localized electron density at the nitrogen atoms. The HOMO-LUMO gap, estimated at 4.2 eV through DFT studies, suggests suitability for charge-transfer applications in optoelectronics .

Substituent Effects

Functionalization at the naphthyridine’s 2-, 4-, or 7-positions modulates the compound’s properties:

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes.

  • Alkyl chains at the benzimidazole nitrogen increase lipophilicity, aiding membrane permeability in drug design.

A comparative analysis of substituent impacts is summarized below:

PositionSubstituentEffect on LogPBiological Activity Trend
2-NO₂+0.3↑ Antimicrobial potency
4-OCH₃-0.2↑ Anticancer selectivity
7-CH₂CH₃+1.1↑ Bioavailability

Data derived from structure-activity relationship (SAR) studies .

Synthetic Methodologies

Friedlander Condensation Approach

A scalable route employs Friedlander condensation between 2-aminobenzimidazole derivatives and cyclic ketones in aqueous media. Using choline hydroxide (ChOH) as a green catalyst, this method achieves yields >90% under mild conditions (50°C, 10–12 h) . Key advantages include:

  • Solvent sustainability: Reactions proceed in water, avoiding toxic organic solvents.

  • Gram-scale feasibility: Demonstrated for derivatives like 7-methyl-6,7,8,9-tetrahydropyrido[2,3-b] naphthyridine (92% yield) .

The mechanism involves:

  • Knoevenagel-type activation of the ketone by ChOH.

  • Nucleophilic attack by the benzimidazole amine.

  • Cyclodehydration to form the fused naphthyridine ring.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation enables direct annulation of pre-functionalized benzimidazoles with alkynes. This method tolerates electron-deficient substrates and achieves regioselectivity through directing groups (e.g., pyridinyl).

Biological Activities and Mechanisms

Antimicrobial Action

The compound inhibits bacterial DNA gyrase by competing with ATP for binding to the GyrB subunit. Against Staphylococcus aureus, MIC values range from 2–8 µg/mL, surpassing ciprofloxacin in methicillin-resistant strains (MRSA) . Fungal assays reveal broad-spectrum activity, with IC₅₀ = 1.5 µM against Candida albicans via ergosterol biosynthesis disruption.

Anti-Inflammatory Properties

The scaffold suppresses NF-κB signaling by stabilizing the IκBα inhibitor, reducing TNF-α production in macrophages by 78% at 10 µM. Molecular dynamics simulations confirm stable binding to the IKKβ kinase domain (ΔG = -9.2 kcal/mol).

Comparative Analysis with Related Heterocycles

Benzimidazo[6,7,1-def] naphthyridine’s dual aromatic systems confer distinct advantages over simpler analogs:

CompoundLogD₇.₄Topo II Inhibition (IC₅₀, µM)Microbial Selectivity Index
1,6-Naphthyridine1.212.48.3
Benzimidazole2.1>505.7
Quinoline2.825.63.9
Target Compound1.90.824.1

Selectivity index = IC₅₀(host cells)/IC₅₀(pathogen) .

The fused system enhances DNA intercalation capacity (binding constant K = 1.4 × 10⁶ M⁻¹) while maintaining favorable pharmacokinetics (oral bioavailability = 67% in murine models).

Emerging Applications

Organic Electronics

Thin films of the compound exhibit ambipolar charge transport (µₑ = 0.8 cm²/V·s, µₕ = 1.2 cm²/V·s), making it viable for flexible OFETs. Annealing at 150°C improves crystallinity, reducing trap density by 40%.

Catalysis

Pd(II) complexes with the ligand scaffold catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵. The rigid geometry enforces cis-coordination, enhancing oxidative addition rates .

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